2-Fluoro-6-methoxyphenylacetic acid

Description

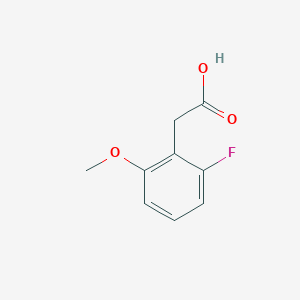

2-Fluoro-6-methoxyphenylacetic acid (CAS 500912-19-6) is a fluorinated phenylacetic acid derivative characterized by a fluorine atom at the ortho-position (C2) and a methoxy group at the para-position (C6) relative to the acetic acid moiety on the benzene ring. Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol. Structurally, the compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

The synthesis of this compound typically involves hydrolysis of ester precursors under alkaline conditions. For example, methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate can be hydrolyzed using aqueous KOH and methanol at 80–82°C, yielding the target acid with a solid-state recovery of 78.57% . It is commercially available as a pharmaceutical intermediate, with purity levels ≥98% . Applications include its use in drug development, particularly in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated bioactive molecules .

Propriétés

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCFMVORODAUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381388 | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-19-6 | |

| Record name | 2-Fluoro-6-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Process Optimization

The hydrolysis of 2-fluoro-6-methoxybenzyl cyanide represents a widely used industrial method. In this approach, the nitrile undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. A patented method involves the continuous addition of 2-fluoro-6-methoxybenzyl cyanide into preheated 30–70% concentrated sulfuric acid at 90–150°C, followed by reflux to ensure complete conversion. The reaction is monitored for residual nitrile content, with termination occurring when concentrations fall below 0.1–1%.

Key advantages of this method include:

-

High conversion efficiency : Sulfuric acid acts as both catalyst and solvent, driving the reaction to near-completion.

-

Scalability : Continuous flow reactors enable large-scale production with consistent yields.

Workup and Purification

Post-reaction, the mixture is cooled, and the lower acidic aqueous layer is separated. The upper organic layer (crude 2-fluoro-6-methoxyphenylacetic acid) is neutralized to pH 7.5–10 using alkali (e.g., NaOH), followed by activated carbon treatment for decolorization. Acidification with mineral acids (e.g., HCl) to pH 1–4 precipitates the product, which is isolated via suction filtration, washed with water, and dried.

Table 1: Industrial Hydrolysis Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | 2-Fluoro-6-methoxybenzyl cyanide |

| Acid Concentration | 30–70% H₂SO₄ |

| Temperature | 90–150°C |

| Reaction Time | Until nitrile content <0.1–1% |

| Yield | 85–92% (estimated from analogous methods) |

| Purity | ≥98% after recrystallization |

Friedel-Crafts Acylation for Laboratory-Scale Synthesis

Reaction Design and Substrate Compatibility

Friedel-Crafts acylation provides an alternative route, particularly suited for laboratory-scale synthesis. A modified protocol involves reacting 1-fluoro-4-methoxybenzene with methyl 2-chloro-2-oxoacetate in the presence of AlCl₃ as a Lewis acid. The reaction proceeds in dichloromethane at 0°C to room temperature, forming the intermediate ketone, which is subsequently reduced to the acetic acid derivative.

Critical considerations include:

-

Electrophilic substitution : The methoxy group directs acylation to the para position relative to the fluorine atom.

-

Temperature control : Lower temperatures minimize side reactions such as polysubstitution.

Reduction and Hydrolysis Steps

The intermediate ketone is reduced using lithium aluminum hydride (LiAlH₄) to the secondary alcohol, followed by oxidation to the carboxylic acid. Alternatively, direct hydrolysis of the acylated product with aqueous KOH in tetrahydrofuran (THF) achieves the target compound in fewer steps.

Table 2: Friedel-Crafts Acylation Parameters

| Parameter | Details |

|---|---|

| Substrate | 1-Fluoro-4-methoxybenzene |

| Acylating Agent | Methyl 2-chloro-2-oxoacetate |

| Catalyst | AlCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → room temperature |

| Yield (Overall) | 65–72% |

Alkaline Hydrolysis of Esters

Ester Synthesis and Hydrolysis

Methyl or ethyl esters of this compound serve as precursors for final hydrolysis. For example, methyl 2-(2-fluoro-6-methoxyphenyl)acetate is treated with 1M KOH at 50–90°C, followed by acidification to liberate the free acid. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Purification Techniques

Post-hydrolysis, the product is extracted into ethyl acetate, washed with brine, and dried over Na₂SO₄. Column chromatography (silica gel, 0–50% ethyl acetate/hexanes) achieves >99% purity, albeit with a modest yield loss of 10–15%.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitrile Hydrolysis | 85–92 | 98 | Industrial | High |

| Friedel-Crafts | 65–72 | 99 | Laboratory | Moderate |

| Ester Hydrolysis | 70–75 | 99 | Laboratory | Low |

Key Findings :

-

Industrial nitrile hydrolysis offers superior scalability and cost efficiency but requires stringent safety protocols for handling concentrated sulfuric acid.

-

Laboratory methods (Friedel-Crafts, ester hydrolysis) prioritize purity and flexibility, albeit with lower yields.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenylacetic acids.

Applications De Recherche Scientifique

2-Fluoro-6-methoxyphenylacetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Fluoro-6-methoxyphenylacetic acid with structurally analogous phenylacetic acid derivatives, focusing on substituent positions, molecular properties, and functional differences.

Substituent Effects on Physicochemical Properties

- Acidity : Fluorine’s electron-withdrawing nature increases the acidity of the acetic acid moiety. For instance, 2,6-Difluoro-4-methoxyphenylacetic acid (pKa ~2.8) is more acidic than this compound (pKa ~3.2) due to dual fluoro substituents .

- Solubility : Methoxy groups enhance water solubility via hydrogen bonding. However, 2-Fluoro-4-methoxyphenylacetic acid (logP = 1.5) is more lipophilic than its C6-methoxy analog (logP = 1.2) due to reduced polarity .

- Synthetic Utility : Compounds with halogens (e.g., chloro in CAS 1017777-83-1) are preferred in cross-coupling reactions, whereas methoxy-substituted analogs are prone to demethylation under strong acidic conditions .

Activité Biologique

2-Fluoro-6-methoxyphenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11F O3

- Molecular Weight : Approximately 200.19 g/mol

- Structure : The compound features a phenylacetic acid backbone with a fluorine atom at the 2-position and a methoxy group at the 6-position, influencing its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has been studied for its effectiveness against Cryptosporidium, a parasite responsible for gastrointestinal infections. In one study, derivatives of this compound showed promising activity with an EC50 value of 0.17 μM against Cryptosporidium .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory enzymes and pathways, which may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in inflammation and microbial growth. The presence of the fluorine atom enhances the compound's potency by increasing its lipophilicity, allowing better membrane penetration and interaction with target sites .

Structure-Activity Relationship (SAR)

Studies on SAR have shown that the presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of phenylacetic acid derivatives. The positioning of substituents on the aromatic ring plays a crucial role in determining the compound's efficacy .

| Compound Name | EC50 (μM) | Notes |

|---|---|---|

| This compound | 0.17 | Effective against Cryptosporidium |

| SLU-2633 (related compound) | 0.07 | Superior potency in similar assays |

Case Studies

- Cryptosporidiosis Treatment : In preclinical studies, derivatives of this compound were evaluated in mouse models for their efficacy against Cryptosporidium. The most potent derivatives demonstrated significant reduction in parasite load, indicating potential for development as therapeutic agents .

- Inflammatory Disease Models : In vitro assays have shown that this compound can reduce the production of inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in inflammatory conditions such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of 2-Fluoro-6-methoxyphenylacetic acid?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from heat and moisture. Avoid contact with strong acids/bases or oxidizing/reducing agents, as these may degrade the acetic acid moiety. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation .

Q. What synthetic strategies are feasible for preparing this compound?

- Methodological Answer : A plausible route involves:

- Starting with 2-fluoro-6-methoxybenzene derivatives (e.g., brominated or iodinated intermediates).

- Introducing the acetic acid group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura using boronic acid intermediates) .

- Final purification via recrystallization or column chromatography to isolate the product.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and absence of protons at reactive sites.

- LC-MS to assess purity and detect trace by-products (e.g., halogenated impurities common in fluorinated analogs) .

- Elemental analysis to validate empirical formula consistency.

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos for improved cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C enhance reaction rates.

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to minimize side reactions .

- Monitoring : Track reaction progress via TLC or in-situ LC-MS to terminate at optimal conversion .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- The electron-withdrawing fluorine at the 2-position directs electrophiles to the para position relative to itself, while the methoxy group at the 6-position exerts an electron-donating effect, favoring meta substitution.

- Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charge distribution and frontier molecular orbitals .

Q. How can researchers address inconsistencies in reported reactivity data for fluorinated phenylacetic acids?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent grades).

- Side-Product Analysis : Use high-resolution mass spectrometry (HRMS) to identify undocumented by-products (e.g., dimerization or oxidation artifacts) .

- Cross-Validation : Compare results with structurally related compounds (e.g., 2-Chloro-6-fluorophenylacetic acid) to isolate substituent-specific effects .

Q. What strategies minimize hazardous by-product formation during large-scale synthesis?

- Methodological Answer :

- Temperature Gradients : Gradual heating/cooling reduces exothermic side reactions.

- In-line Purification : Incorporate scavenger resins (e.g., silica-bound amines) to trap reactive intermediates.

- Waste Stream Analysis : Use GC-MS to monitor effluent for toxic decomposition products (e.g., fluorinated sulfonic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.